molecular formula C19H25NO10 B1676017 Lucumin CAS No. 1392-28-5

Lucumin

Cat. No.: B1676017
CAS No.: 1392-28-5
M. Wt: 427.4 g/mol
InChI Key: YYYCJNDALLBNEG-UHFFFAOYSA-N
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Description

Lucumin is a cyanogenic glycoside derived from the plant species Lucuma mammosa Cyanogenic glycosides are a class of natural products that release hydrogen cyanide when hydrolyzed

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lucumin involves the glycosylation of a cyanohydrin intermediate. The reaction typically requires the presence of a suitable glycosyl donor and an acid catalyst. The process can be carried out under mild conditions to ensure the stability of the cyanohydrin moiety.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Lucuma mammosa seeds. The seeds are processed to isolate the cyanogenic glycoside, which is then purified using chromatographic techniques. This method ensures a high yield of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Lucumin undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an enzyme, this compound hydrolyzes to release hydrogen cyanide.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as beta-glucosidase are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed:

    Hydrolysis: Hydrogen cyanide and glucose.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Modified glycosides with different functional groups.

Scientific Research Applications

Lucumin has a wide range of applications in scientific research:

Mechanism of Action

Lucumin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial for its role in plant defense, as it deters herbivores from consuming the plant .

Comparison with Similar Compounds

Lucumin is similar to other cyanogenic glycosides such as linamarin and lotaustralin. it is unique due to its specific glycosidic linkage and the plant species from which it is derived. Other similar compounds include:

    Linamarin: Found in cassava and other plants.

    Lotaustralin: Present in various legumes.

    Dhurrin: Found in sorghum.

This compound’s distinct structure and source make it a valuable compound for various applications, setting it apart from other cyanogenic glycosides.

Properties

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYCJNDALLBNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucuminoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1392-28-5
Record name Lucuminoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 - 185 °C
Record name Lucuminoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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